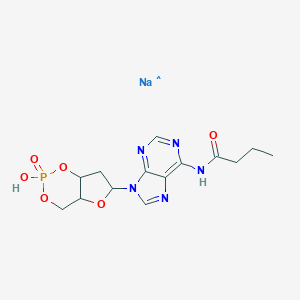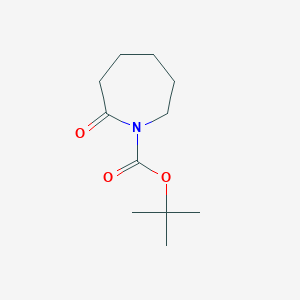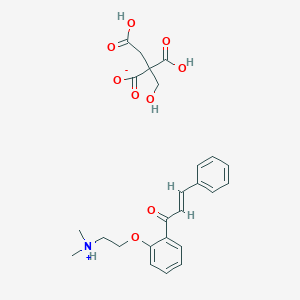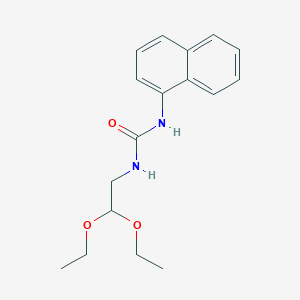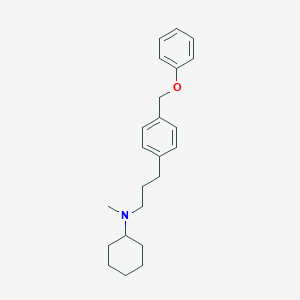
5-(Trifluormethyl)pyridin-2-sulfonylchlorid
Übersicht
Beschreibung
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, also known as TFPSCl, is a sulfonyl chloride that is used in organic synthesis as a reagent for the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. It is also used to prepare amides, esters, and other functional groups. TFPSCl is a colorless liquid that is soluble in many organic solvents, such as dichloromethane and acetonitrile, and is stable in air.
Wissenschaftliche Forschungsanwendungen
Verwendung in von der FDA zugelassenen Medikamenten
Die Trifluormethylgruppe, die in „5-(Trifluormethyl)pyridin-2-sulfonylchlorid“ vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten . Die einzigartigen Eigenschaften der Trifluormethylgruppe tragen zu den pharmakologischen Aktivitäten dieser Medikamente bei .
Verwendung in Agrochemikalien
Trifluormethylpyridinderivate, wie „this compound“, werden in der Agrochemieindustrie weit verbreitet eingesetzt . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Mehr als 20 neue Agrochemikalien, die Trifluormethylpyridin enthalten, haben ISO-Gemeinschaftsnamen erhalten .
3. Verwendung in Pharmazeutika und Veterinärprodukten Mehrere Trifluormethylpyridinderivate werden in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die den Trifluormethylpyridin-Baustein enthalten, haben die Marktzulassung erhalten .
4. Verwendung in der Synthese von Wirkstoffen „this compound“ kann bei der Synthese von Wirkstoffen in Agrochemikalien und pharmazeutischen Produkten eingesetzt werden .
5. Verwendung in der Herstellung von Pflanzenschutzmitteln 2,3-Dichlor-5-(Trifluormethyl)pyridin (2,3,5-DCTF), das aus „this compound“ gewonnen werden kann, wird bei der Herstellung mehrerer Pflanzenschutzmittel eingesetzt .
6. Verwendung in der Entwicklung von fluorierten organischen Chemikalien Die Trifluormethylgruppe in „this compound“ trägt zur Entwicklung von fluorierten organischen Chemikalien bei, die in den Bereichen Agrochemikalien, Pharmazeutika und Funktionsmaterialien viele Anwendungen finden <svg class="icon" height="16" p-id="1735" t="170926
Wirkmechanismus
Zukünftige Richtungen
The major use of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride will be discovered in the future .
Biochemische Analyse
Biochemical Properties
It is known that trifluoromethylpyridine derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride may interact with certain enzymes, proteins, and other biomolecules in pests, affecting their biochemical reactions .
Cellular Effects
It is known that trifluoromethylpyridine derivatives, such as fluazinam, interfere with the biochemistry of respiration . This suggests that 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride may have similar effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that trifluoromethylpyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 277.7±40.0 °C at 760 mmHg and a melting point of 50-52ºC . This suggests that it may have certain stability and degradation characteristics over time in laboratory settings .
Dosage Effects in Animal Models
It is known that trifluoromethylpyridine derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that trifluoromethylpyridine derivatives can interact with certain enzymes or cofactors .
Transport and Distribution
It is known that trifluoromethylpyridine derivatives can interact with certain transporters or binding proteins .
Subcellular Localization
It is known that trifluoromethylpyridine derivatives can be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIFFPWOMKLYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471797 | |
| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174485-72-4 | |
| Record name | 5-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174485-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinesulfonyl chloride, 5-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

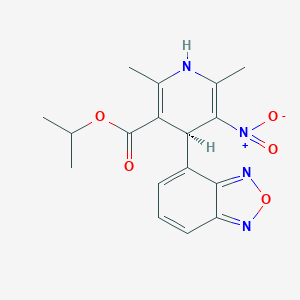
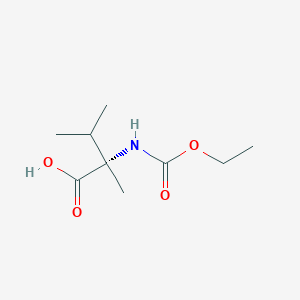
![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)
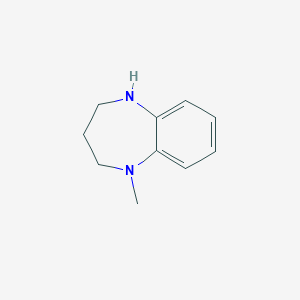
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
